

# Application Notes & Protocols for the Synthesis of Substituted Pyridines Using $[\text{Cp}^*\text{RhCl}_2]_2$

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## Compound of Interest

Compound Name: *Bis(dichloro(eta5-(pentamethylcyclopentadienyl))rho dium)*

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These application notes provide detailed methodologies for the synthesis of substituted pyridines utilizing the rhodium catalyst, pentamethylcyclopentadienyl rhodium(III) chloride dimer ( $[\text{Cp}^*\text{RhCl}_2]_2$ ). This catalyst has proven effective in mediating the annulation of  $\alpha,\beta$ -unsaturated oximes with either alkenes or alkynes to afford a diverse range of pyridine derivatives.

Pyridines are a fundamental structural motif in numerous pharmaceuticals, making efficient and regioselective synthetic methods highly valuable in drug discovery and development.

Two primary methods are detailed below, each offering a distinct approach to constructing the pyridine ring, with specific protocols, substrate scope, and mechanistic insights provided.

## Method 1: Synthesis of Pyridines from $\alpha,\beta$ -Unsaturated O-Pivaloyl Oximes and Alkenes

This method describes a highly regioselective rhodium(III)-catalyzed coupling of  $\alpha,\beta$ -unsaturated O-pivaloyl oximes with alkenes. The reaction is particularly effective with activated alkenes, yielding 6-substituted pyridines with excellent selectivity.<sup>[1][2]</sup> This process operates via a proposed mechanism involving reversible C-H activation, alkene insertion, and a C-N bond formation/N-O bond cleavage sequence.<sup>[1][2]</sup>

## Experimental Workflow

The general workflow for this catalytic reaction is outlined below. It involves the careful setup of a reaction under an inert atmosphere, followed by heating and subsequent purification of the product.



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General experimental workflow for pyridine synthesis.

## Detailed Experimental Protocol

To a dry vial equipped with a magnetic stir bar,  $[\text{Cp}^*\text{RhCl}_2]_2$  (0.005 mmol, 1.0 mol%), and AgOAc (0.44 mmol, 2.1 equiv.) are added. The vial is sealed and purged with nitrogen or argon. Then, a solution of the  $\alpha,\beta$ -unsaturated O-pivaloyl oxime (0.21 mmol, 1.0 equiv.) and the alkene (0.25 mmol, 1.2 equiv.) in a 2:1 mixture of dichloroethane (DCE) and acetic acid (AcOH) (0.7 mL) is added.<sup>[1]</sup> The reaction mixture is then stirred vigorously and heated at the temperature and for the time specified (see table below). Upon completion, the reaction is cooled to room temperature, diluted with dichloromethane, and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired substituted pyridine.

## Substrate Scope and Yields

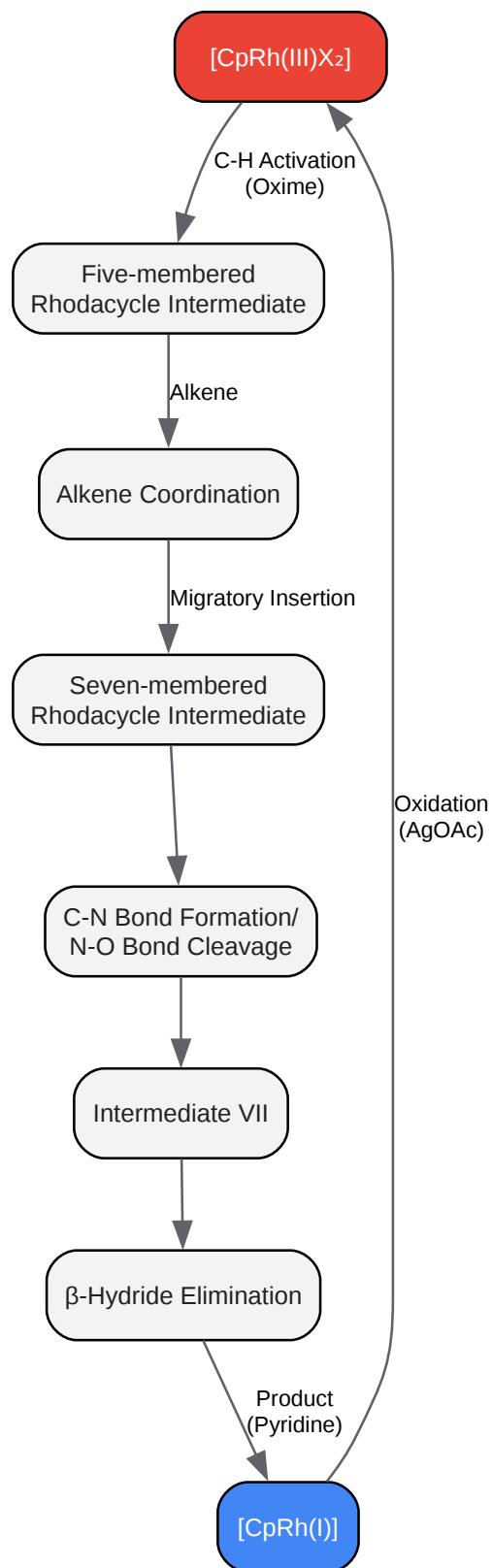
The following table summarizes the yields for the synthesis of various substituted pyridines from  $\alpha,\beta$ -unsaturated O-pivaloyl oximes and alkenes.

$\alpha,\beta$ - Unsaturat						
Entry	ed O- Pivaloyl Oxime	Alkene	Temp (°C)	Time (h)	Product	Yield (%)
1	1-acetyl-1- cyclohexen e O- pivaloyl oxime	Ethyl acrylate	100	14	2-Ethyl- 5,6,7,8- tetrahydroq uinoline-3- carboxylate	65
2	(E)-3- phenyl-2- buten-2- one O- pivaloyl oxime	Ethyl acrylate	100	14	Ethyl 2,4- dimethyl-6- phenylpyrid ine-3- carboxylate	90
3	(E)-4- phenyl-3- buten-2- one O- pivaloyl oxime	Ethyl acrylate	100	14	Ethyl 6- methyl-2- phenylpyrid ine-3- carboxylate	85
4	(E)-1- phenyl-1- penten-3- one O- pivaloyl oxime	Methyl acrylate	75	14	Methyl 4- ethyl-2- phenylpyrid ine-3- carboxylate	88
5	1-acetyl-1- cyclohexen e O- pivaloyl oxime	Styrene	100	14	2-Phenyl- 5,6,7,8- tetrahydroi soquinoline	55

Data compiled from literature reports.[\[1\]](#)

## Proposed Catalytic Cycle

The proposed catalytic cycle for the synthesis of pyridines from  $\alpha,\beta$ -unsaturated O-pivaloyl oximes and alkenes is depicted below.

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Catalytic cycle for pyridine synthesis from oximes and alkenes.

## Method 2: Synthesis of Pyridines from $\alpha,\beta$ -Unsaturated Oximes and Alkynes

This approach describes the rhodium(III)-catalyzed reaction of  $\alpha,\beta$ -unsaturated oximes with alkynes. This method is advantageous as it does not require an external oxidant, with the N-O bond of the oxime serving as an internal oxidant.<sup>[3]</sup> The reaction proceeds under mild conditions and allows for the synthesis of a wide array of polysubstituted pyridines.<sup>[3][4]</sup>

### Detailed Experimental Protocol

A screw-capped vial is charged with the  $\alpha,\beta$ -unsaturated oxime (0.2 mmol, 1.0 equiv.), the alkyne (0.22 mmol, 1.1 equiv.),  $[\text{Cp}^*\text{RhCl}_2]_2$  (0.005 mmol, 2.5 mol%), and a base such as  $\text{K}_2\text{CO}_3$  (0.4 mmol, 2.0 equiv.). The vial is then filled with an inert atmosphere ( $\text{N}_2$  or Ar). A solvent, typically 2,2,2-trifluoroethanol (TFE) (3 mL), is added, and the mixture is stirred at the indicated temperature for 16 hours.<sup>[3]</sup> After cooling to room temperature, the reaction mixture is filtered through a short pad of silica gel, eluting with ethyl acetate. The filtrate is concentrated, and the resulting crude product is purified by column chromatography to yield the substituted pyridine.

### Substrate Scope and Yields

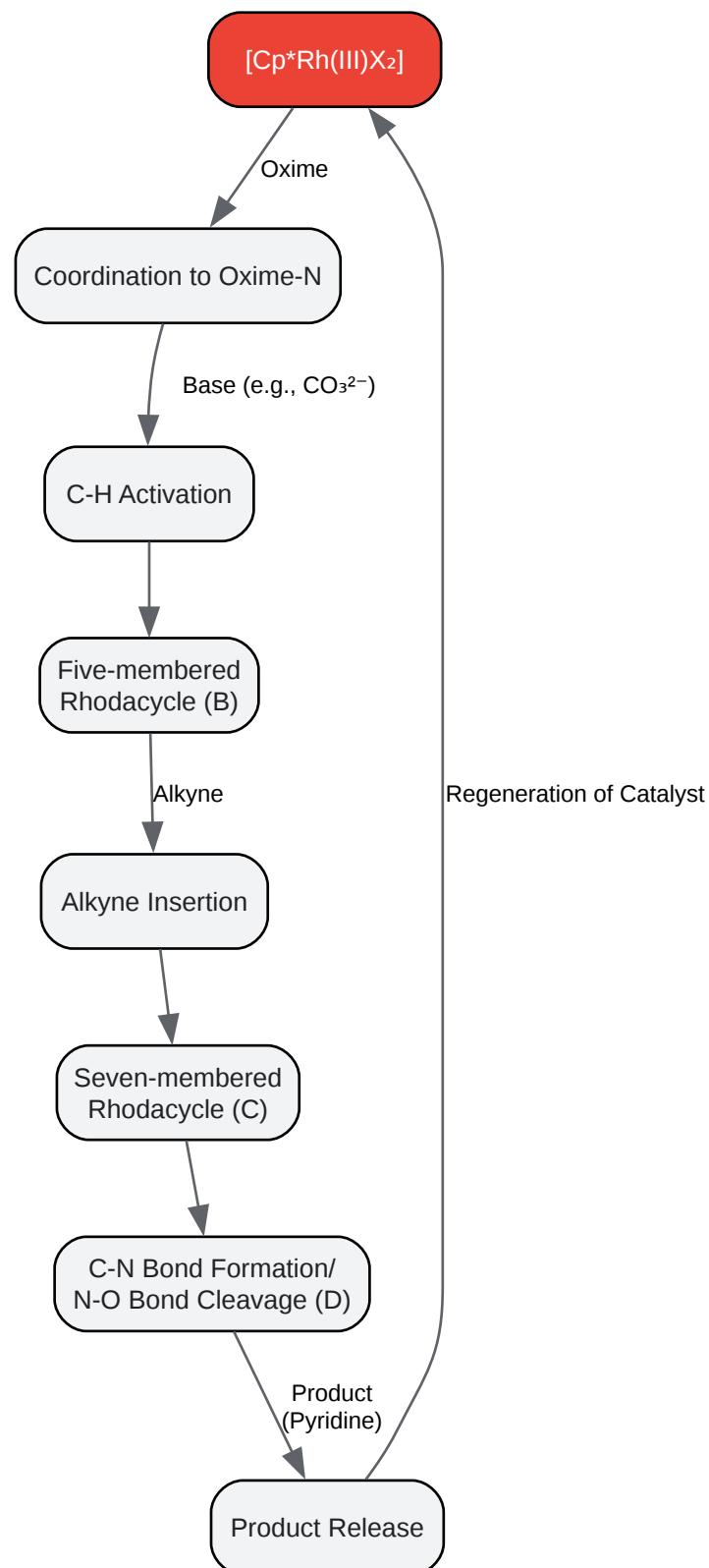
The following table summarizes the yields for the synthesis of various substituted pyridines from  $\alpha,\beta$ -unsaturated oximes and alkynes.

Entry	$\alpha,\beta$ -Unsaturated Oxime	Alkyne	Base	Temp (°C)	Product	Yield (%)	Regioselectivity
1	(E)-1-phenyl-2-buten-1-one oxime	1-phenyl-1-propyne	K <sub>2</sub> CO <sub>3</sub>	45	2,3-dimethyl-4,6-diphenylpyridine	87	4:1
2	(E)-4,4-dimethyl-1-phenyl-1-penten-3-one oxime	1-phenyl-1-propyne	K <sub>2</sub> CO <sub>3</sub>	45	2,3-dimethyl-6-phenyl-4-(tert-butyl)pyridine	85	>20:1
3	(E)-1-(thiophen-2-yl)ethan-1-one oxime	1-phenyl-1-propyne	K <sub>2</sub> CO <sub>3</sub>	45	2,3-dimethyl-6-phenyl-4-(thiophen-2-yl)pyridine	75	10:1
4	(E)-1-cyclohexyl-2-buten-1-one oxime	4-octyne	K <sub>2</sub> CO <sub>3</sub>	80	4-cyclohexyl-2,3,6-tripropylpyridine	82	>20:1
5	(E)-1-phenyl-2-buten-1-one oxime	Phenylacetylene	K <sub>2</sub> CO <sub>3</sub>	45	2-methyl-4,6-diphenylpyridine	78	1.6:1

Data compiled from literature reports.[\[3\]](#)

## Proposed Catalytic Cycle

The proposed catalytic cycle for the synthesis of pyridines from  $\alpha,\beta$ -unsaturated oximes and alkynes is detailed below.



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Catalytic cycle for pyridine synthesis from oximes and alkynes.

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken at all times. Reaction conditions may require optimization for specific substrates.

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## References

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